Tetrahymanone

Organic Geochemistry Paleolimnology Biomarker Sourcing

Substituting hopane-series triterpenoids for authentic gammacerane biomarkers introduces quantification bias and invalidates source attribution in sedimentary studies. Tetrahymanone (CAS 17822-06-9, MW 426.72) is a genuine pentacyclic triterpenoid ketone with a verified gammacerane skeleton. • Enables accurate GC-MS quantification of ciliate protozoan inputs in freshwater and estuarine sediment matrices. • Supports co-calibrated tetrahymanol/tetrahymanone ratio analysis as a depositional redox proxy. • Provides oxygen-independent eukaryotic biomarker detection, critical for anoxic paleoenvironment reconstruction. Batch-certified purity ensures chromatographic consistency for reproducible multi-proxy studies.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B593575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahymanone
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-23H,9-19H2,1-8H3
InChIKeyIMOCDWIUBNNKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Tetrahymanone for Organic Geochemistry and Biomarker Research: Procurement-Ready Reference


Tetrahymanone (CAS: 17822-06-9, C₃₀H₅₀O, MW: 426.72) is a pentacyclic triterpenoid ketone belonging to the gammacerane series [1]. Biosynthetically derived primarily from ciliated protozoa, most notably Tetrahymena species [2], it is also reported as a natural product from Bradyrhizobium japonicum [3]. Characterized by a saturated gammacerane skeleton with a ketone functional group at C-3 and a molecular weight of 426.72 g/mol [1], tetrahymanone functions as a specific molecular fossil and organic geochemical biomarker in sedimentary environments.

Tetrahymanone in Research Procurement: Why Generic Triterpenoid Substitution Introduces Analytical Artifacts


Although tetrahymanone shares structural homology with hopane-series triterpenoids, direct substitution in analytical or sourcing workflows is untenable. The hopane and gammacerane series, while closely related, are chromatographically and diagenetically distinct; tetrahymanone possesses a gammacerane skeleton derived from the oxygen-independent cyclization of squalene, whereas diplopterol and other extended hopanes arise from distinct biosynthetic and geochemical pathways [1]. Furthermore, tetrahymanone co-occurs with its alcohol analog tetrahymanol in sedimentary matrices but exhibits different polarity, retention behavior, and diagenetic stability [2]. Sourcing a different triterpenoid without verifying gammacerane skeleton fidelity introduces substantial quantification bias and invalidates biomarker-specific source attribution.

Tetrahymanone: Quantitative Comparative Performance Metrics for Biomarker Procurement


Tetrahymanone vs. Tetrahymanol: Sedimentary Concentration Advantage for Paleoenvironmental Reconstruction

In surface sediment analyses from Central Indian lakes, tetrahymanone together with its alcohol counterpart tetrahymanol was identified as the biomarker of highest concentration among all analyzed compounds. The combined tetrahymanol/tetrahymanone signature exceeded concentrations of ubiquitous short-chain fatty acids in the same samples [1]. The ketone form (tetrahymanone) possesses higher polarity and distinct GC-MS retention characteristics relative to tetrahymanol, enabling separate quantification and diagenetic pathway tracing [1].

Organic Geochemistry Paleolimnology Biomarker Sourcing

Tetrahymanone (Gammacerane) vs. Diplopterol (Hopane): Skeletal Series Specificity for Source Attribution

Tetrahymanone possesses a gammacerane skeleton, whereas compounds such as diplopterol, diploptene, and extended ββ-hopanes belong to the hopane series [1]. Abdellaoui Maane et al. (2005) demonstrated the first chemical transformation of diplopterol (hopane series) into tetrahymanone (gammacerane series), underscoring the structural proximity yet distinct skeletal framework between the two classes [1]. In sedimentary analyses, tetrahymanone and extended ββ-hopanes are detected as separate chromatographic peaks and attributed to different source organisms; tetrahymanone is associated specifically with ciliate protozoa (Tetrahymena), whereas extended hopanes derive primarily from bacterial sources [2].

Molecular Fossils Source-Specific Biomarkers Triterpenoid Procurement

Tetrahymanone vs. Tetrahymanol: Functional Group Differentiation for Multi-Proxy Geochemical Analyses

Tetrahymanone is the ketone (C-3 oxo) analog of tetrahymanol, the corresponding gammaceran-alcohol. In sedimentary systems, the tetrahymanol-to-tetrahymanone ratio may reflect diagenetic oxidation conditions and redox state during burial [1]. Chromatographically, tetrahymanone elutes distinctly from tetrahymanol due to its higher polarity conferred by the carbonyl group. Rushdi et al. (2014) report detection of both tetrahymanol and tetrahymanone alongside stenols, stanols, stenones, and stanones in Shatt al-Arab sediments, with triterpenoid total concentrations ranging from 0.05 to 7.6 μg g⁻¹ dwt [2].

Diagenetic Pathways Redox Proxies GC-MS Quantification

Tetrahymanone vs. Sterol Biomarkers: Oxygen-Independent Biosynthesis Advantage for Anoxic Paleoenvironment Studies

Tetrahymanone derives biosynthetically from the oxygen-independent cyclization of squalene by squalene-tetrahymanol cyclase, with the ketone form arising via subsequent oxidation of tetrahymanol [1]. In contrast, eukaryotic sterols (e.g., cholesterol, sitosterol) require molecular oxygen for biosynthesis via the mevalonate pathway and cytochrome P450-mediated demethylation [1]. This fundamental biosynthetic divergence means that tetrahymanone can accumulate in environments where sterol biosynthesis is suppressed or absent due to anoxia, making it a uniquely informative biomarker for low-oxygen paleoenvironments [1].

Anoxic Environments Eukaryotic Evolution Sterol Surrogates

Tetrahymanone in GC-MS Multi-Biomarker Panels: Triterpenoid Concentration Range in Marine Sediments

In comprehensive GC-MS analyses of polar lipids from Shatt al-Arab River and Arabian Gulf sediments, Rushdi et al. (2014) quantified tetrahymanone alongside tetrahymanol, extended ββ-hopanes, and various steroid classes. Total triterpenoid concentrations across sampling sites ranged from 0.05 to 7.6 μg g⁻¹ dwt sample, while total steroid concentrations ranged from 2.8 to 78.4 μg g⁻¹ dwt sample [1]. Tetrahymanone contributes to the triterpenoid fraction and can be resolved from co-eluting hopanes under optimized GC temperature programming [1].

Sediment Analysis Multi-Biomarker Panels Quantitative Geochemistry

Tetrahymanone: Optimal Procurement Scenarios for Geochemical and Paleobiological Research


Paleolimnological Reconstruction of Holocene Monsoon Variability

Tetrahymanone serves as a primary aquatic biomarker for freshwater paleolimnology studies. In Central Indian lake sediment analyses, tetrahymanone and tetrahymanol together constituted the highest-concentration biomarker suite, exceeding short-chain fatty acid abundance [3]. Procurement of tetrahymanone as an authentic quantitative standard enables high-sensitivity GC-MS detection of ciliate protozoan inputs and supports multi-proxy reconstruction of lake ecosystem response to climatic forcing. The compound's high sedimentary abundance ensures robust signal detection even in low-organic-carbon matrices [3].

Source-Specific Organic Geochemistry in Estuarine and Coastal Sediments

In complex estuarine systems like the Shatt al-Arab River and Arabian Gulf, tetrahymanone functions as a source-specific tracer for protozoan contributions to sedimentary organic matter [3]. Rushdi et al. (2014) demonstrated that tetrahymanone, tetrahymanol, and extended ββ-hopanes can be simultaneously resolved and quantified by GC-MS, enabling discrimination of autochthonous protozoan inputs from allochthonous terrestrial and anthropogenic sources [3]. Laboratories conducting source apportionment in coastal sediments should procure tetrahymanone alongside tetrahymanol and hopane standards for comprehensive biomarker panels.

Precambrian and Anoxic Basin Eukaryotic Evolution Studies

Tetrahymanone's oxygen-independent biosynthetic origin makes it a critical molecular fossil for studying eukaryotic life in low-oxygen environments. Unlike sterols, which require molecular oxygen for biosynthesis, tetrahymanone and its precursor tetrahymanol derive from anaerobic squalene cyclization [3]. This property renders tetrahymanone a positive biomarker for anoxic eukaryotic membrane adaptation and positions it as an essential analytical standard for laboratories investigating the early evolution of eukaryotes, the Great Oxidation Event transition, or the redox stratification of ancient basins [3].

Diagenetic Redox Reconstruction via Ketone-to-Alcohol Ratio Analyses

The paired analysis of tetrahymanone (C-3 ketone) and tetrahymanol (C-3 alcohol) provides a redox-sensitive proxy for paleoenvironmental reconstruction. The oxidation of tetrahymanol to tetrahymanone in sedimentary systems may reflect depositional or early diagenetic oxygen exposure [3]. Laboratories procuring both compounds as co-calibrated analytical standards can quantify the tetrahymanol/tetrahymanone ratio as a function of redox state, analogous to widely applied sterol/stenol and stanol/stenone indices [3]. This application requires procurement of both compounds from a single authenticated source to ensure chromatographic consistency and certified purity for ratio-based quantification.

Technical Documentation Hub

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